D-Alanine-13C3
Overview
Description
D-Alanine-13C3: is a stable isotope-labelled form of D-alanine, a non-essential amino acid that plays a crucial role in the biosynthesis of bacterial cell walls. The compound is labelled with carbon-13 isotopes, making it useful in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Alanine-13C3 can be synthesized through various methods, including the use of labelled precursors in chemical reactions. One common method involves the incorporation of carbon-13 labelled compounds into the alanine structure through enzymatic or chemical synthesis .
Industrial Production Methods: Industrial production of this compound typically involves the use of advanced chemical synthesis techniques and isotopic labelling. The process may include the use of labelled carbon sources and specific reaction conditions to ensure high isotopic purity and yield .
Chemical Reactions Analysis
Types of Reactions: D-Alanine-13C3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to study the compound’s behavior and properties under different conditions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired outcome, such as temperature, pH, and solvent used .
Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce carbonyl compounds, while reduction reactions may yield amines .
Scientific Research Applications
Chemistry: In chemistry, D-Alanine-13C3 is used as a tracer in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to study molecular structures and reaction mechanisms .
Biology: In biological research, this compound is used to study the biosynthesis of bacterial cell walls and the role of D-alanine in various metabolic pathways .
Medicine: In medicine, this compound is used in the development of new antibiotics and to study the mechanisms of action of existing drugs .
Industry: In the industrial sector, this compound is used in the production of labelled compounds for research and development purposes .
Mechanism of Action
Molecular Targets and Pathways: D-Alanine-13C3 exerts its effects by incorporating into bacterial cell walls, where it plays a crucial role in the synthesis of peptidoglycan. The compound targets enzymes involved in the biosynthesis of D-alanyl-D-alanine, a key component of the bacterial cell wall .
Mechanism: The mechanism of action involves the inhibition of D-alanine:D-alanine ligase, an enzyme responsible for the formation of D-alanyl-D-alanine. This inhibition disrupts the synthesis of peptidoglycan, leading to weakened cell walls and ultimately bacterial cell death .
Comparison with Similar Compounds
L-Alanine-13C3: Similar to D-Alanine-13C3 but with a different stereochemistry.
DL-Alanine-13C3: A racemic mixture of D- and L-alanine labelled with carbon-13.
L-Alanine-13C3,15N: Labelled with both carbon-13 and nitrogen-15 isotopes
Uniqueness: this compound is unique due to its specific isotopic labelling and its role in bacterial cell wall biosynthesis. Its stable isotope labelling makes it particularly valuable in research applications where precise tracking of molecular interactions and pathways is required.
Properties
IUPAC Name |
(2R)-2-amino(1,2,3-13C3)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m1/s1/i1+1,2+1,3+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAYBMKLOCPYGJ-FMYLKJIZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C@H]([13C](=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584029 | |
Record name | D-(~13~C_3_)Alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.072 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
286460-72-8 | |
Record name | D-(~13~C_3_)Alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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